1-Aminoanthracene

fluorescent probe solvatochromism excited‑state dipole

1-Aminoanthracene (1-AMA, α-aminoanthracene, CAS 610-49-1) is a primary aromatic amine belonging to the aminoanthracene isomer family, which includes 2-aminoanthracene and 9-aminoanthracene. The compound consists of a three‑ring linear anthracene core with an electron‑donating –NH₂ group at the 1‑position (C₁₄H₁₁N; MW = 193.24 g·mol⁻¹).

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 610-49-1
Cat. No. B165094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminoanthracene
CAS610-49-1
Synonyms1-Anthracenamine
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3N
InChIInChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2
InChIKeyYUENFNPLGJCNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminoanthracene (CAS 610-49-1): Chemical Class and Core Properties for Research Procurement


1-Aminoanthracene (1-AMA, α-aminoanthracene, CAS 610-49-1) is a primary aromatic amine belonging to the aminoanthracene isomer family, which includes 2-aminoanthracene and 9-aminoanthracene [1]. The compound consists of a three‑ring linear anthracene core with an electron‑donating –NH₂ group at the 1‑position (C₁₄H₁₁N; MW = 193.24 g·mol⁻¹) [2]. This amino substitution imparts a low‑lying excited singlet state with significant charge‑transfer character, high ground‑state dipole moment, and environment‑sensitive fluorescence [3]. 1‑AMA is a solid at room temperature (mp 114–123 °C), soluble in ethanol and common organic solvents, and typically supplied at ≥90 % purity as a light‑yellow to dark‑green powder . It is widely used as a polarity‑sensitive fluorescent probe, an electropolymerizable monomer for conductive films, and a building block for pharmaceuticals and dyes [4][5].

Why 1-Aminoanthracene Cannot Be Replaced by Its Isomers or Other Amino‑PAHs: Substitution Position Defines Fluorescence, Dipole, and Biological Activity


The three aminoanthracene isomers—1‑amino, 2‑amino, and 9‑amino—share identical molecular formulas but are not interchangeable surrogates. The position of the –NH₂ group dictates the excited‑state charge distribution and, consequently, the magnitude of the excited‑state dipole moment (Δμ*): 6.7 D for 1‑AA, 5.4 D for 2‑AA, and 3.5 D for 9‑AA [1]. These differences translate into distinct solvatochromic shifts, fluorescence quantum yields, and protein‑binding modes. In addition, 1‑AA is the only isomer reported to act as a fluorescent general anesthetic with confirmed GABAₐ receptor potentiation, and it exhibits a substrate‑dependent binding enhancement (>10‑fold fluorescence increase) to SIRT2, a behavior not documented for the other isomers [2][3]. Even within a single application, a user substituting 1‑AA with 2‑AA or 9‑AA would obtain different emission wavelengths, altered sensitivity to local polarity, and loss of the biological activity that motivated the original experimental design [4]. Therefore, procurement specifications must explicitly state the isomer.

1-Aminoanthracene Evidence Guide: Head‑to‑Head and Cross‑Study Quantitative Differentiators


Excited‑State Dipole Moment of 1‑Aminoanthracene Surpasses 2‑AA and 9‑AA, Enabling Superior Polarity Sensing

The excited‑state dipole moment change (Δμ*S) of 1‑aminoanthracene is 6.7 D, compared with 5.4 D for 2‑aminoanthracene and 3.5 D for 9‑aminoanthracene [1]. The larger Δμ* value makes 1‑AA more sensitive to solvent polarity, producing larger Stokes shifts that improve spectral resolution in microenvironment sensing.

fluorescent probe solvatochromism excited‑state dipole

1-Aminoanthracene Binds the General Anesthetic Site with Kd ≈ 0.1 mM—A Fluorescent Alternative to Non‑Fluorescent Anesthetics

1‑AMA binds to the general anesthetic site in horse spleen apoferritin with Kd ≈ 0.1 mM, potentiates GABAergic transmission in neurons, and immobilizes Xenopus laevis tadpoles [1]. In contrast, 2‑aminoanthracene and 9‑aminoanthracene have not been reported to possess this dual anesthetic‑fluorescent profile. The combination of intrinsic fluorescence and GABAₐ modulation makes 1‑AA unique among amino‑PAHs.

fluorescent anesthetic GABAₐ receptor apoferritin

Substrate‑Dependent 10‑Fold Fluorescence Enhancement of 1‑Aminoanthracene Bound to SIRT2

1‑AMA binds weakly to SIRT2 alone (Kd = 37 µM) but upon addition of a decanoylated peptide substrate the affinity increases ~10‑fold (Kd = 4 µM) and fluorescence increases >10‑fold [1]. This substrate‑dependent “turn‑on” response has not been reported for 2‑AA or 9‑AA, establishing 1‑AA as a selective sensor of substrate‑engaged SIRT2.

SIRT2 histone deacetylase fluorescence enhancement

Photoluminescence of Crystalline 1‑Aminoanthracene Thin Films Outperforms Amorphous 1‑AA and Polycrystalline 2‑AA Films

Low‑temperature hot‑wall deposition of 1‑aminoanthracene yields highly crystalline thin films exhibiting strong photoluminescence, whereas films deposited at higher substrate temperatures are amorphous and show weaker emission [1]. In a direct comparison, 1‑AA films were amorphous while 2‑aminoanthracene films were polycrystalline under identical deposition conditions; the morphology differences directly affect electrical and optical properties [2]. The ability to tune 1‑AA film crystallinity through temperature alone gives it a process advantage over 2‑AA.

optoelectronics thin film photoluminescence

Mutagenicity of 1‑Aminoanthracene Is Unaffected by Lithocholic Acid, in Contrast to 2‑Aminoanthracene

In Ames tests, lithocholic acid enhanced the mutagenicity of 2‑aminoanthracene but did not alter the mutagenicity of 1‑aminoanthracene [1]. This differential response indicates that 1‑AA and 2‑AA are activated through distinct metabolic pathways, making 1‑AA a valuable probe for studying bioactivation processes that are insensitive to bile acid modulation.

mutagenicity Ames test metabolic activation

1-Aminoanthracene Exhibits a Larger Stokes Shift (95 nm) than the Anthracene Core, Reducing Self‑Quenching

1‑Aminoanthracene has an excitation peak at 380 nm and an emission peak at 475 nm, yielding a Stokes shift of 95 nm . In contrast, unsubstituted anthracene exhibits a Stokes shift of only ~15–20 nm. The larger Stokes shift of 1‑AA minimizes inner‑filter effects and self‑quenching, enabling more accurate fluorescence measurements at higher probe concentrations.

fluorescence Stokes shift self‑quenching

1-Aminoanthracene: Proven Application Scenarios Driven by Quantitative Differentiation Evidence


Polarity‑Sensing Fluorescent Probe for Protein Cavity Mapping

The excited‑state dipole moment of 6.7 D for 1‑aminoanthracene—significantly larger than that of 2‑AA (5.4 D) and 9‑AA (3.5 D)—makes it the most sensitive aminoanthracene for reporting local polarity changes within hydrophobic protein pockets [1]. This property is exploited in energy‑transfer studies with tryptophan residues in lipocalins and other binding proteins where solvent accessibility differs between the bound and free states.

Fluorescent General Anesthetic for In Vivo Distribution Imaging

Because 1‑aminoanthracene is itself a fluorescent general anesthetic (Kd ≈ 0.1 mM for the HSAF anesthetic site) and potentiates GABAₐ currents, it uniquely enables simultaneous anesthetic delivery and real‑time fluorescence imaging of tissue distribution [2]. No other aminoanthracene isomer provides this dual functionality, eliminating the need for separate fluorescent tags and allowing correlation of anesthetic concentration with cellular response.

Substrate‑Dependent SIRT2 Activity Probe for Epigenetic Drug Screening

1‑AMA’s >10‑fold fluorescence enhancement upon SIRT2 substrate binding (Kd shift from 37 µM to 4 µM) provides a homogeneous, mix‑and‑read assay for identifying small‑molecule modulators of this class II histone deacetylase [3]. The assay requires no washing steps and is compatible with high‑throughput screening formats in early‑stage epigenetic drug discovery.

Crystalline Thin‑Film Optoelectronic Devices with Tunable Morphology

Low‑temperature hot‑wall deposition of 1‑aminoanthracene enables fabrication of highly crystalline thin films with strong photoluminescence, while higher substrate temperatures produce amorphous films with weaker emission [4]. In contrast, 2‑aminoanthracene consistently yields polycrystalline films, restricting morphological tuning for optimized charge‑transport or light‑emission layers in OLEDs and organic photodetectors.

Genotoxicity Control and Mechanistic Toxicology Studies

Unlike 2‑aminoanthracene, whose mutagenicity is enhanced by lithocholic acid, 1‑aminoanthracene mutagenicity remains unchanged in the presence of this secondary bile acid [5]. This property designates 1‑AA as a reliable negative or control compound in Ames‑test batteries aimed at dissecting metabolic activation pathways that are sensitive to bile‑acid co‑mutagens, improving regulatory genotoxicity assessment protocols.

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